Triisopropyl citrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

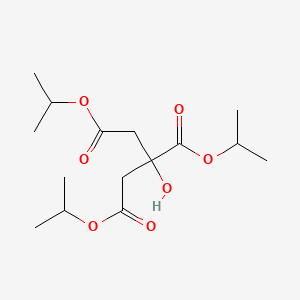

Structure

3D Structure

Properties

IUPAC Name |

tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAZRHVERGEKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996101 | |

| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-76-0 | |

| Record name | Tri-isopropyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74592-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074592760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIISOPROPYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4858T0OCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triisopropyl Citrate (B86180): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for triisopropyl citrate. The information is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts.

Chemical Structure and Identification

This compound is the tri-ester of citric acid and isopropanol. Its structure is characterized by a central citrate core with three isopropyl ester groups.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Reference |

| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1] |

| CAS Number | 74592-76-0 | [1][2] |

| PubChem CID | 9905074 | [1] |

| UNII | U4858T0OCC | [2] |

| Molecular Formula | C₁₅H₂₆O₇ | [1][2] |

| SMILES | CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | [1] |

| InChI | InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3 | [1] |

| InChIKey | FQAZRHVERGEKOS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the following tables. These properties are crucial for understanding its behavior in various applications, from a solvent in chemical reactions to an excipient in pharmaceutical formulations.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 318.36 g/mol | [1] |

| Exact Mass | 318.16785316 Da | [2] |

| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [2] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 11.69 ± 0.29 (Predicted) | [2] |

| LogP | 1.35250 | [2] |

Table 3: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 11 | [2] |

| Topological Polar Surface Area | 99.1 Ų | [1] |

| Complexity | 375 | [1][2] |

| Heavy Atom Count | 22 | [2] |

Experimental Protocols

Synthesis of this compound via Esterification

The synthesis of this compound is typically achieved through the direct esterification of citric acid with isopropanol.[3] An acid catalyst is often employed to facilitate the reaction.

Materials:

-

Citric acid

-

Isopropanol (excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium carbonate solution (5-15%)

-

Deionized water

-

Activated carbon

-

Anhydrous sodium sulfate (B86663)

Equipment:

-

Reaction flask with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Filtration apparatus

Procedure:

-

Esterification: In a reaction flask, combine citric acid and an excess of isopropanol. Add a catalytic amount of an acid catalyst. Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using a Dean-Stark trap to drive the equilibrium towards the product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[3]

-

Neutralization and Washing: After cooling the reaction mixture, transfer it to a separatory funnel. Add a 5-15% sodium carbonate solution to neutralize the acid catalyst and any unreacted citric acid. Shake vigorously, venting periodically.[4] Allow the layers to separate and discard the aqueous layer. Wash the organic layer with deionized water until the aqueous layer is neutral.[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Decolorization: Add activated carbon to the crude product to remove colored impurities. Stir for a specified time and then remove the activated carbon by filtration.[4]

-

Purification: Purify the final product by vacuum distillation to remove any remaining volatile impurities.[4]

Caption: General experimental workflow for the synthesis and purification of this compound.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A developed method for isopropyl citrate identification uses GC with Flame Ionization Detection (GC-FID).[5][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the presence of non-volatile impurities and to quantify the main component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to confirm the identity of the synthesized product and assess its purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and hydroxyl groups.

Applications in Drug Development

Citrate esters, including this compound, are utilized in the pharmaceutical industry, primarily as excipients in drug formulations. Their low toxicity and compatibility with many active pharmaceutical ingredients (APIs) make them valuable components in various dosage forms.

One of the key applications of citrate esters is as plasticizers in pharmaceutical coatings.[7] Plasticizers are added to polymer-based film coatings to enhance their flexibility and prevent them from becoming brittle, which could lead to cracking and compromising the integrity of the dosage form. The addition of a plasticizer like this compound can improve the mechanical properties of the coating, ensuring a uniform and durable film on tablets, capsules, and pellets.[8] This is particularly important for controlled-release and enteric-coated formulations where the coating plays a critical role in the drug release profile.[7]

While no specific signaling pathways involving this compound have been identified, research on citrate in broader biological contexts has shown its involvement in cellular metabolism and redox signaling.[9][10] For instance, citrate plays a central role in cancer cell metabolism.[10] It has also been shown to have antioxidant and anti-inflammatory properties.[9] These findings may open up new avenues for research into the potential biological activities of citrate esters like this compound.

Caption: Logical relationship from raw materials to the application of this compound.

References

- 1. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. journals.ysu.am [journals.ysu.am]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [Development of identification method for isopropyl citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and purification of triisopropyl citrate

An In-depth Technical Guide to the Synthesis and Purification of Triisopropyl Citrate (B86180)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl citrate, a tri-ester of citric acid, is a compound with applications in the cosmetic and potentially pharmaceutical industries. Its synthesis is achieved through the esterification of citric acid with isopropanol (B130326), a reaction that can be catalyzed by an acid. Subsequent purification is essential to remove unreacted starting materials, catalyst, and byproducts, yielding a high-purity final product. This guide provides a comprehensive overview of the , including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers and professionals in its preparation and characterization.

Introduction

This compound (CAS No. 74592-76-0) is the tri-ester formed from citric acid and three molecules of isopropanol.[1][2] It belongs to the family of citrate esters, which are known for their use as plasticizers, solvents, and emollients in various industries.[1][3] In the cosmetic industry, this compound is utilized as a skin conditioning agent and emollient.[1][3] While direct applications in drug development are not as extensively documented as for other citrate esters like triethyl citrate, its properties suggest potential use as a non-toxic plasticizer in pharmaceutical coatings and as a component in controlled-release drug delivery systems.[4][5][6] The synthesis of this compound involves a direct esterification reaction, which is typically followed by a multi-step purification process to achieve the high purity required for its applications.

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer esterification of citric acid with isopropanol in the presence of an acid catalyst. The overall reaction is shown below:

Reaction Scheme:

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound based on general procedures for citrate ester synthesis.

Materials:

-

Citric acid, anhydrous (1 mole equivalent)

-

Isopropanol (excess, e.g., 5-10 mole equivalents)

-

p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount, e.g., 0.02-0.05 mole equivalents)

-

Toluene (B28343) (as a water-entraining solvent)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

-

Thermometer or temperature probe.

Procedure:

-

To the round-bottom flask, add citric acid, isopropanol, p-toluenesulfonic acid, and toluene.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby removing water from the reaction and driving the equilibrium towards the product.

-

Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is deemed complete by a suitable monitoring technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude this compound is now ready for purification.

Purification of this compound

The purification of crude this compound is crucial to remove unreacted citric acid, isopropanol, the acid catalyst, and any byproducts. The following multi-step procedure is a representative method.[7]

Experimental Protocol: Purification

Materials:

-

Crude this compound solution

-

5% w/v Sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Activated carbon (decolorizing grade)

Equipment:

-

Separatory funnel

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Neutralization and Washing:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add the 5% sodium carbonate solution to neutralize the PTSA catalyst. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.[7]

-

-

Drying:

-

Transfer the washed organic layer to a flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Stir for 15-30 minutes, then filter to remove the drying agent.

-

-

Solvent Removal:

-

Concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.

-

-

Decolorization:

-

To the resulting crude this compound, add a small amount of activated carbon (e.g., 1-2% by weight).

-

Heat the mixture gently with stirring for a short period to allow for the adsorption of colored impurities.

-

Filter the mixture while warm through a pad of celite to remove the activated carbon.[7]

-

-

Vacuum Distillation:

-

Transfer the decolorized this compound to a distillation flask.

-

Set up a vacuum distillation apparatus.[8]

-

Heat the flask under reduced pressure. Collect the this compound fraction at the appropriate boiling point and pressure. The exact conditions will depend on the vacuum achieved but a pressure of a few mmHg is typical for high-boiling esters.[8][9]

-

Data Presentation

The following tables summarize key physical and chemical data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74592-76-0 | [1][2] |

| Molecular Formula | C₁₅H₂₆O₇ | [2][10] |

| Molecular Weight | 318.36 g/mol | [10] |

| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1] |

| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [2] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [2] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the isopropyl groups (doublet), the methine proton of the isopropyl groups (septet), and the methylene (B1212753) protons of the citrate backbone (diastereotopic protons appearing as complex multiplets). |

| ¹³C NMR | Signals for the carbonyl carbons of the ester groups, the quaternary and methylene carbons of the citrate backbone, and the methyl and methine carbons of the isopropyl groups. |

| FTIR | Strong C=O stretching vibration for the ester groups (around 1735-1750 cm⁻¹), C-O stretching vibrations, and C-H stretching and bending vibrations for the alkyl groups. A broad O-H stretch from the hydroxyl group on the citrate backbone would also be expected. |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Multi-step purification process for this compound.

Conclusion

This technical guide outlines a comprehensive approach to the . The provided experimental protocols, while based on general procedures for analogous compounds, offer a solid foundation for laboratory-scale preparation. The successful synthesis and subsequent rigorous purification are critical to obtaining a high-purity product suitable for its intended applications, including its potential use in pharmaceutical formulations. The data and visualizations presented herein are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile citrate ester.

References

- 1. This compound, 74592-76-0 [thegoodscentscompany.com]

- 2. lookchem.com [lookchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. crodapharma.com [crodapharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification [chem.rochester.edu]

- 9. How To [chem.rochester.edu]

- 10. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Function and Safety Assessment of Triisopropyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl citrate (B86180) is a triester of isopropyl alcohol and citric acid. While the term "mechanism of action" in a pharmaceutical context typically refers to a specific biochemical interaction with a biological target, for triisopropyl citrate, its "action" is defined by its physicochemical properties and functions, primarily within cosmetic and personal care formulations. This technical guide delineates the functional roles of this compound, summarizes its safety assessment, and provides an overview of the methodologies used to evaluate its properties. There is currently no scientific evidence to suggest that this compound has a specific pharmacological or biological mechanism of action on cellular signaling pathways.

Physicochemical Properties and Functional Roles

This compound is primarily utilized in the cosmetics industry for its multifunctional properties as an emollient, solvent, and plasticizer. Its utility in various formulations stems from these key functions.

Table 1: Functional Roles and Properties of this compound

| Functional Role | Description |

| Emollient | As an emollient, this compound helps to soften and smooth the skin by forming a protective barrier that reduces water loss. |

| Solvent | It acts as a non-aqueous solvent, capable of dissolving other substances in a formulation to create a homogenous mixture. |

| Plasticizer | In products like nail polish and hair spray, it imparts flexibility and prevents brittleness in the film formed by the product. |

| Wetting Agent | It can also function as a wetting agent for pigments, aiding in their dispersion within a formulation. |

Experimental Protocols: Safety and Functional Assessment

The safety and functional properties of cosmetic ingredients like this compound are evaluated through a series of standardized tests. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe for use in cosmetics.

Key toxicological and safety assessments include:

-

Acute Oral Toxicity: Studies on rats have shown that this compound has a low acute oral toxicity, with an LD50 greater than 5 g/kg.

-

Dermal Irritation and Sensitization: In clinical tests on humans, this compound was found to be non-irritating and non-sensitizing to the skin.

-

Ocular Irritation: Animal studies have indicated that it is not an eye irritant.

-

Genotoxicity: It has been found to be non-mutagenic in bacterial reverse mutation assays.

Visualization of Functional Roles

The following diagram illustrates the functional roles of this compound within a cosmetic formulation.

Caption: Functional roles of this compound in a cosmetic formulation.

Conclusion

This compound is a versatile cosmetic ingredient whose "mechanism of action" is rooted in its physicochemical properties rather than biological interactions. It functions effectively as an emollient, solvent, and plasticizer, contributing to the desired texture, stability, and performance of a wide range of personal care products. Its safety has been well-established through standard toxicological assessments. For professionals in drug development, it is crucial to distinguish such functional excipients from active pharmaceutical ingredients that exhibit specific pharmacological effects.

An In-depth Technical Guide to the Physical and Chemical Properties of Triisopropyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl citrate (B86180), a triester of citric acid, is a compound of growing interest in the pharmaceutical and cosmetic industries. Its favorable safety profile, biodegradability, and plasticizing properties make it a potential alternative to traditional plasticizers. This technical guide provides a comprehensive overview of the known physical and chemical properties of triisopropyl citrate. It includes tabulated quantitative data, detailed experimental protocols for property determination based on standardized methods, and visualizations of its synthesis, mechanism of action as a plasticizer, and a general experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals engaged in the formulation and development of novel drug delivery systems and cosmetic products.

Introduction

This compound (CAS No. 74592-76-0) is a colorless, oily liquid. As a member of the citrate ester family, it is gaining attention as a non-toxic and environmentally friendly plasticizer.[1] Citrate esters are increasingly being used as replacements for phthalate-based plasticizers in a variety of applications, including medical devices, food packaging, and pharmaceutical excipients, due to concerns about the potential health risks of phthalates.[1][2] In pharmaceutical formulations, plasticizers are crucial additives that enhance the flexibility, durability, and processability of polymers used in drug coatings and transdermal patches, thereby influencing the drug release profile.[3][4] This guide provides a detailed examination of the physical and chemical characteristics of this compound to support its evaluation and application in research and development.

Chemical Identity

-

IUPAC Name: Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate[5]

-

CAS Number: 74592-76-0[5]

-

Molecular Formula: C₁₅H₂₆O₇[6]

-

Molecular Weight: 318.36 g/mol [5]

-

Chemical Structure:

Physical Properties

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that much of the publicly available data is predicted or estimated.

| Property | Value | Source(s) |

| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [6] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | 1368 mg/L @ 25 °C (Estimated) | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.35250 (LogP), 1.4 (XLogP3) | [5][6] |

| Flash Point | 103.00 °C (Estimated) | [1] |

| Refractive Index | Data not available | |

| Melting Point | Data not available |

Chemical Properties

The chemical properties of this compound are largely determined by the ester and hydroxyl functional groups.

| Property | Value/Description | Source(s) |

| pKa | 11.69 ± 0.29 (Predicted) | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 7 | [6] |

| Rotatable Bond Count | 11 | [6] |

| Stability | Stable under normal conditions. Hydrolyzes in the presence of aqueous solutions of alkali salts. | [7] |

| Hydrolysis | As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions, to yield citric acid and isopropanol. The rate of hydrolysis is dependent on pH and temperature. | [8][9] |

Experimental Protocols

Detailed experimental data for this compound is not widely published. Therefore, this section provides standardized methodologies for determining the key physical and chemical properties of liquid esters, which are applicable to this compound. These protocols are based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Principle: One of five methods can be used: ebulliometric, distillation, Siwoloboff, photocell detection, or the dynamic method. The distillation method is commonly used.[10]

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Receiving cylinder

Procedure (Distillation Method):

-

Place a measured volume of the test substance in the distillation flask with boiling chips.

-

Assemble the apparatus, ensuring the thermometer bulb is correctly positioned.

-

Heat the flask and record the temperature when the first drop of distillate falls from the condenser.

-

Continue distillation at a prescribed rate (e.g., 4-5 mL/min).

-

Record the temperature at various points of the distillation to determine the boiling range.[11]

Determination of Density (ASTM D1475 / ASTM D7777)

This protocol measures the mass per unit volume of the liquid.

Principle: The density is determined using a pycnometer or a digital density meter. The portable digital density meter method (ASTM D7777) is described here.[12]

Apparatus:

-

Portable digital density meter with an oscillating U-tube.

-

Syringe for sample injection.

Procedure:

-

Calibrate the instrument with dry air and distilled water.

-

Introduce a small volume of the this compound sample into the U-tube.

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass.

-

The density is calculated from this change using the instrument's calibration data.[12]

Determination of Water Solubility (OECD Guideline 105)

This method determines the saturation mass concentration of the substance in water at a given temperature.

Principle: The flask method involves dissolving the substance in water until saturation is reached, followed by the determination of the concentration in the aqueous solution.

Apparatus:

-

Flask with a stirrer

-

Thermostatically controlled water bath

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

-

Add an excess amount of this compound to a flask containing purified water.

-

Stir the mixture in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Stop the stirring and allow the phases to separate. If necessary, centrifuge the sample to remove undissolved substance.

-

Carefully extract a sample from the aqueous phase.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method.

Determination of n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107/117)

This protocol measures the ratio of the concentration of a chemical in n-octanol and water at equilibrium.

Principle: The shake-flask method or HPLC method can be used. The HPLC method is often faster and requires less material.[13][14]

Apparatus (HPLC Method):

-

High-Performance Liquid Chromatograph (HPLC) with a reverse-phase column (e.g., C18).

-

UV detector or other suitable detector.

-

Calibration standards with known logP values.

Procedure (HPLC Method):

-

A series of reference compounds with known logP values are injected into the HPLC system.

-

The retention times of these reference compounds are measured.

-

A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known logP values.

-

This compound is then injected under the same conditions, and its retention time is measured.

-

The logP of this compound is determined by interpolating its log RT on the calibration curve.[15]

Determination of Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[8][9][16]

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.[16][17]

Apparatus:

-

Sterile glass flasks

-

Constant temperature incubator or water bath

-

pH meter

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions at a constant temperature (e.g., 50°C for a preliminary test).

-

At appropriate time intervals, withdraw samples from each solution.

-

Analyze the samples to determine the remaining concentration of this compound.

-

The rate of hydrolysis is determined, and if it follows first-order kinetics, the half-life (t₁/₂) is calculated.[8]

Applications in Drug Development

While specific data on this compound is limited, its structural similarity to other citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) suggests its potential use as a plasticizer in pharmaceutical formulations.[1][18]

Plasticizer in Pharmaceutical Coatings: Plasticizers are added to polymer-based film coatings for solid dosage forms (tablets, capsules) to improve the flexibility and prevent cracking of the coating.[4][19] This is crucial for controlling the release of the active pharmaceutical ingredient (API).[3] Citrate esters are considered safe and effective plasticizers for this purpose.[1]

Mechanism of Action as a Plasticizer: Plasticizers work by embedding themselves between the polymer chains, thereby reducing the intermolecular forces between them. This increases the free volume and mobility of the polymer chains, which lowers the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle.[3][20]

Mandatory Visualizations

Conclusion

This compound presents itself as a promising excipient for the pharmaceutical and cosmetic industries, primarily due to its potential as a safe and biodegradable plasticizer. While comprehensive experimental data on its physical and chemical properties are not yet widely available in the public domain, standardized methodologies exist for their determination. The information and protocols provided in this guide are intended to facilitate further research and application development of this compound, particularly in the context of advanced drug delivery systems and innovative cosmetic formulations. As the demand for safer and more sustainable chemical ingredients grows, a thorough understanding of compounds like this compound will be increasingly vital.

References

- 1. benchchem.com [benchchem.com]

- 2. Citrates – Nayakem [nayakem.com]

- 3. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. rjptonline.org [rjptonline.org]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. jrfglobal.com [jrfglobal.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. oecd.org [oecd.org]

- 17. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 18. kasel.com [kasel.com]

- 19. allanchem.com [allanchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Triisopropyl Citrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triisopropyl citrate (B86180), a compound of interest in various pharmaceutical and industrial applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative assessment of its expected behavior in organic solvents.

Introduction to Triisopropyl Citrate

This compound (CAS 74592-76-0) is the tri-ester of citric acid and isopropanol. Its chemical structure, featuring a central polar citrate core and three non-polar isopropyl ester groups, imparts a degree of amphiphilicity, influencing its solubility in various media. It is utilized in cosmetics as an emollient and solvent and has potential applications in pharmaceutical formulations as a plasticizer and solvent.[1][2] A thorough understanding of its solubility is critical for formulation development, purification processes, and regulatory submissions.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. The primary available data point is its estimated solubility in water.

Table 1: Known Quantitative Solubility of this compound

| Solvent | Solvent Type | Solubility (at 25 °C) |

| Water | Polar Protic | 1368 mg/L (estimated)[1] |

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity, due to its isopropyl ester groups. Conversely, its solubility in highly polar solvents may be more limited, although the central hydroxyl and carbonyl groups contribute to some degree of polar interaction. Isopropyl citrate, a related compound, is noted for its solubility in organic solvents and limited water solubility.[3]

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Hexane | Non-polar | Moderately Soluble | The non-polar alkyl chains will interact favorably with the isopropyl groups. |

| Toluene | Non-polar Aromatic | Soluble | Aromatic ring and non-polar nature will facilitate dissolution. |

| Dichloromethane | Polar Aprotic | Soluble | The polarity is suitable for interacting with the ester and hydroxyl groups. |

| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the citrate. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group and short alkyl chain allow for favorable interactions. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, the high polarity and hydrogen bonding capability will aid solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Note: The qualitative assessments in Table 2 are based on chemical principles and require experimental verification for quantitative determination.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

-

Determine the concentration of this compound in the filtered sample from the calibration curve.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a framework for its qualitative assessment and a detailed protocol for its experimental determination. The provided workflow and understanding of its chemical nature will aid researchers and drug development professionals in effectively utilizing this compound in their applications. The generation of precise solubility data through the outlined experimental procedure is crucial for optimizing formulation strategies and ensuring product performance and stability.

References

Triisopropyl Citrate: A Technical Overview of its Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular characteristics of triisopropyl citrate (B86180), a compound of interest in various scientific and pharmaceutical applications.

Core Molecular Data

The essential molecular identifiers for triisopropyl citrate are summarized in the table below. This information is critical for accurate experimental design, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₇ | [1][2][3][4] |

| Molecular Weight | 318.36 g/mol | [1][4] |

| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1] |

| CAS Registry Number | 74592-76-0 | [2][3][4] |

Logical Relationship of Molecular Descriptors

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight. The following diagram illustrates this logical connection for this compound.

Caption: Logical flow from chemical name to molecular weight.

This document is intended for a technical audience and assumes a foundational knowledge of chemistry. The data presented is compiled from publicly available chemical databases.

References

Spectroscopic Profile of Triisopropyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for triisopropyl citrate (B86180), a compound of interest in various research and development applications. Due to the limited availability of experimentally derived public data, this document presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a foundational reference for the identification and characterization of triisopropyl citrate.

Chemical Structure and Properties

-

IUPAC Name: Tris(propan-2-yl) 2-hydroxypropane-1,2,3-tricarboxylate

-

CAS Number: 74592-76-0

-

Molecular Formula: C₁₅H₂₆O₇

-

Molecular Weight: 318.36 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (isopropyl) | ~1.25 | Doublet | 18H |

| -CH (isopropyl) | ~5.05 | Septet | 3H |

| -CH₂ (citrate) | ~2.80 | Doublet | 4H |

| -OH (hydroxyl) | Variable | Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ (isopropyl) | ~21.5 |

| -CH (isopropyl) | ~69.0 |

| -CH₂ (citrate) | ~43.0 |

| Quaternary C (citrate, C-OH) | ~73.0 |

| Carbonyl C (ester) | ~170.0, ~172.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3500 - 3200 | Broad, Medium |

| C-H (alkane) | 2980 - 2850 | Strong |

| C=O (ester) | 1750 - 1735 | Strong |

| C-O (ester) | 1300 - 1000 | Strong |

| C-O (alcohol) | 1300 - 1000 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound (Electron Ionization)

| m/z | Possible Fragment Ion |

| 318 | [M]⁺ (Molecular Ion) |

| 301 | [M - OH]⁺ |

| 259 | [M - C₃H₇O]⁺ |

| 217 | [M - C₃H₇O - C₃H₆]⁺ |

| 159 | [C₆H₅O₅]⁺ (Citryl core fragment) |

| 43 | [C₃H₇]⁺ |

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as this compound. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the spray voltage and other source parameters.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of this compound. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.

Triisopropyl Citrate: A Technical Safety and Toxicity Profile

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Executive Summary

Triisopropyl citrate (B86180), a triester of citric acid and isopropyl alcohol, is utilized in the cosmetics industry as a skin-conditioning agent, emollient, and solvent[1][2]. This technical guide provides a comprehensive overview of the available safety and toxicity data for triisopropyl citrate. Due to a scarcity of studies on this compound specifically, this report incorporates data from structurally related citrate esters and established scientific principles to build a robust safety profile. The primary metabolic pathway is anticipated to be hydrolysis via esterases into citric acid and isopropyl alcohol, both of which have well-characterized metabolic and toxicity profiles. The available data suggests a low order of toxicity for this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 74592-76-0 | [3] |

| Molecular Formula | C₁₅H₂₆O₇ | [3] |

| Molecular Weight | 318.36 g/mol | [3] |

| Physical State | Not Determined | |

| Solubility | Not Determined |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

No specific ADME studies on this compound were identified in the public domain. However, based on its chemical structure as a citrate ester, a metabolic pathway can be hypothesized.

Proposed Metabolic Pathway

The primary metabolic pathway for this compound is expected to be the enzymatic hydrolysis of the ester bonds by non-specific esterases present in the plasma and various tissues. This process would yield citric acid and three molecules of isopropyl alcohol[4].

Citric acid is a natural component of the body and a key intermediate in the Krebs (citric acid) cycle, a fundamental energy-producing process in cells. Isopropyl alcohol is metabolized to acetone, which can then be further metabolized or excreted.

Toxicological Profile

Direct and quantitative toxicological data for this compound is limited. The safety assessment, therefore, relies heavily on data from related citrate esters and the known toxicity of its predicted metabolites.

Acute Toxicity

No specific acute toxicity studies for this compound were found. However, data on other citrate esters suggest a low order of acute toxicity.

| Test Substance | Species | Route | Endpoint | Result | Reference |

| Trioctyldodecyl citrate | Rat | Oral | LD50 | > 5000 mg/kg bw | [5] |

| Analogue of Trioctyldodecyl citrate | Rat | Dermal | LD50 | > 2000 mg/kg bw | [5] |

| Triethyl citrate | Rabbit | Dermal | LD50 | > 5 g/kg | [6] |

| Citric Acid | Rabbit | Dermal | LD50 | > 5 g/kg | [6] |

Repeated Dose Toxicity

A 6-week feeding study in rats with an isopropyl citrate ester mixture containing 2% this compound showed no adverse effects[6]. In a 2-year study, the same mixture fed to rats at up to 2.8% of the diet also showed no signs of toxicity[6].

| Test Substance | Species | Route | Duration | NOAEL | Key Findings | Reference |

| Isopropyl citrate ester mixture (containing 2% this compound) | Rat | Oral (dietary) | 6 weeks | Not explicitly stated, but no adverse effects observed at an average daily intake of 0.78 g for males and 0.54 g for females. | No adverse effects observed. | [6] |

| Isopropyl citrate ester mixture (containing 2% this compound) | Rat | Oral (dietary) | 2 years | Not explicitly stated, but no signs of toxicity were observed at up to 2.8% of the diet. | No test-article related changes upon microscopic examination of tissues. | [6] |

| Analogue of Trioctyldodecyl citrate | Rat | Oral | 28 days | 500 mg/kg bw/day | Not specified | [5] |

Genotoxicity

No genotoxicity studies for this compound were identified. However, studies on analogous citrate esters have not indicated mutagenic potential.

| Test Substance | Assay | System | Metabolic Activation | Result | Reference |

| Analogue of Trioctyldodecyl citrate | Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without S9 | Non-mutagenic | [5] |

| Analogue of Trioctyldodecyl citrate | In vitro Mammalian Chromosome Aberration Test | Not specified | Not specified | Non-genotoxic | [5] |

Carcinogenicity

No carcinogenicity studies on this compound were found. The 2-year repeated dose toxicity study of an isopropyl citrate mixture containing 2% this compound did not report any increase in tumors[6].

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified. A study on a distearyl citrate ester mixture found no reproductive or developmental effects[6].

Local Toxicity: Dermal and Eye Irritation

The Cosmetic Ingredient Review (CIR) Expert Panel, focusing on dermal exposure for cosmetic ingredients, concluded that citric acid and its salts and esters, including this compound, are safe as used in cosmetics[6][7].

| Test Substance | Species | Test | Concentration | Result | Reference |

| Trioctyldodecyl citrate | Rabbit | Skin Irritation | 25% | Slightly irritating | [5] |

| Trioctyldodecyl citrate | Rabbit | Eye Irritation | 25% | Non-irritating | [5] |

| Citric Acid | Rabbit | Skin Irritation | 30% | Not a primary irritant | [6] |

| Citric Acid | Rabbit | Skin Irritation | 60% | Some erythema and edema (subsided) | [6] |

| Citric Acid | Rabbit | Skin Irritation | Undiluted | Mild to severe erythema and mild to moderate edema | [6] |

Experimental Protocols

As no specific study reports for this compound are publicly available, this section details the standard methodologies, based on OECD guidelines, that would be employed to assess its toxicity.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to estimate the LD50 value with a reduced number of animals.

-

Test System: Typically, young adult female rats are used.

-

Dosing: A single animal is dosed with the test substance by oral gavage. The starting dose is selected based on available information, often near the expected LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. A dose progression factor of 3.2 is commonly used.

-

Main Study: The sequential dosing continues until specific stopping criteria are met, which usually involves observing a series of reversals in outcome (e.g., survival followed by death).

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.

-

Procedure: The tester strains are exposed to the test substance at various concentrations on agar (B569324) plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cir-safety.org [cir-safety.org]

- 7. ireadlabelsforyou.com [ireadlabelsforyou.com]

Triisopropyl Citrate: A Comprehensive Technical Review for Pharmaceutical Sciences

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropyl citrate (B86180), a triester of citric acid and isopropyl alcohol, is a versatile compound with emerging applications in the pharmaceutical and cosmetic industries. Its properties as a plasticizer, emollient, and solvent make it a valuable excipient in various formulations. This technical guide provides a comprehensive review of the existing literature on triisopropyl citrate, focusing on its physicochemical properties, synthesis, applications in drug development, and toxicological profile.

Physicochemical Properties

This compound is a viscous, colorless syrup at room temperature.[1] Its chemical and physical characteristics are summarized in the table below, with data compiled from various sources. These properties are crucial for formulation scientists in predicting its behavior in different solvent systems and its compatibility with other excipients.

| Property | Value | Reference |

| Chemical Name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [2] |

| Synonyms | Tri-isopropyl citrate, Citric acid triisopropyl ester | [3] |

| CAS Number | 74592-76-0 | [3] |

| Molecular Formula | C₁₅H₂₆O₇ | [3] |

| Molecular Weight | 318.36 g/mol | [2][3] |

| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [3] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.35250 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 11 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

Synthesis and Manufacturing

This compound is synthesized via the esterification of citric acid with isopropyl alcohol.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from the synthesis of other citrate esters, such as tributyl citrate.[5][6] The reaction is typically catalyzed by an acid, and the removal of water drives the equilibrium towards the formation of the triester.

Generalized Experimental Protocol for Synthesis

A generalized protocol for the synthesis of this compound is as follows:

-

Reaction Setup: Citric acid and a molar excess of isopropyl alcohol are combined in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).

-

Catalyst Addition: A suitable acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added to the mixture.[7]

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled. The excess isopropyl alcohol is removed under reduced pressure.

-

Purification: The crude product is washed with an aqueous solution to remove any remaining catalyst and unreacted citric acid. The organic layer is then dried and purified, typically by vacuum distillation, to yield high-purity this compound.[5]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as an excipient, particularly as a plasticizer in film coatings for solid dosage forms.[8][9] Plasticizers are added to polymers to increase their flexibility and durability, preventing cracking of the coating and ensuring the integrity of the dosage form.[10][11]

While much of the literature focuses on the closely related triethyl citrate (TEC), the principles of plasticization are applicable to this compound. Citrate esters are considered "green" or non-toxic plasticizers, making them suitable alternatives to phthalates.[12]

Role in Controlled-Release Formulations

In controlled-release drug delivery systems, the film coating plays a crucial role in modulating the release of the active pharmaceutical ingredient (API).[13][14][15] The type and concentration of the plasticizer can influence the permeability and mechanical properties of the coating, thereby affecting the drug release profile.[10] The hydrophilic nature of some citrate esters can lead to their leaching from the coating, which must be considered during formulation development.[8]

Analytical Methods

The quantification and identification of this compound are essential for quality control in pharmaceutical formulations. A common analytical technique for the identification of isopropyl citrate is gas chromatography with flame ionization detection (GC-FID).[16]

Generalized Experimental Protocol for GC-FID Analysis

The following is a generalized protocol for the analysis of isopropyl citrate:

-

Sample Preparation: A sample containing isopropyl citrate is dissolved in a suitable organic solvent.

-

GC-FID System: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., an Aquatic-2 column) is used.[16]

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.

-

Detection: The flame ionization detector generates a signal proportional to the amount of analyte eluting from the column.

-

Quantification: The concentration of isopropyl citrate can be determined by comparing the peak area of the sample to that of a known standard.

Toxicological Profile

This compound is generally considered to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid, its inorganic salts, and alkyl citrate esters, including this compound, and concluded that they are safe as used in cosmetics.[17]

| Endpoint | Result | Reference |

| Acute Dermal Toxicity (analogue) | LD50 > 2000 mg/kg bw (low toxicity) | [18] |

| Acute Oral Toxicity (analogue) | LD50 > 5000 mg/kg bw (low toxicity) | [18] |

| Skin Irritation (analogue) | Non-irritating | [18] |

| Genotoxicity (related compound) | Not mutagenic in S. typhimurium | [19] |

It is important to note that much of the detailed toxicological data is for structurally similar analogue compounds.

Metabolism and Cellular Signaling

There is a lack of direct studies on the metabolism of this compound. However, based on its chemical structure as an ester, it is anticipated to be hydrolyzed by esterases in the body to yield citric acid and isopropyl alcohol.

The biological effects of this compound are likely attributable to its hydrolysis products. Citric acid is a central molecule in cellular metabolism, playing a key role in the tricarboxylic acid (TCA) cycle for energy production.[20][21] Citrate also acts as a signaling molecule that can regulate various cellular processes, including carbon metabolism and iron homeostasis.[22] Studies have shown that citrate can exhibit antioxidant and anti-inflammatory properties by modulating cellular redox signaling pathways, such as the PPARγ pathway.[23][24]

Conclusion

This compound is a promising excipient for the pharmaceutical industry, offering a favorable safety profile and useful physicochemical properties. Its primary role as a plasticizer in film coatings is well-established in principle, though more quantitative data on its performance in specific drug formulations is needed. Future research should focus on detailed studies of its metabolism, its influence on the controlled release of various APIs, and direct comparisons of its performance with other citrate ester plasticizers. This will enable formulation scientists to better harness the potential of this compound in the development of innovative and effective drug delivery systems.

References

- 1. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS 39413-05-3: Isopropyl citrate | CymitQuimica [cymitquimica.com]

- 5. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]

- 6. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. allanchem.com [allanchem.com]

- 9. crpsonline.com [crpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cir-safety.org [cir-safety.org]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. cir-safety.org [cir-safety.org]

- 20. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Citrate metabolism | Enzymes | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 22. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triisopropyl Citrate as a Polymer Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl citrate (B86180) is a non-toxic, biodegradable citrate ester that serves as an effective plasticizer for a variety of polymers. Its primary function is to increase the flexibility, ductility, and processability of polymers by reducing the intermolecular forces between polymer chains. This leads to a lower glass transition temperature (Tg) and modified mechanical properties, making otherwise rigid polymers more suitable for a range of applications, including in the pharmaceutical and medical device industries.

As a bio-based alternative to traditional phthalate (B1215562) plasticizers, triisopropyl citrate and its analogs are gaining significant attention for applications in sensitive areas such as food packaging, medical tubing, and drug delivery systems.[1] Citrate esters are compatible with a range of polymers, including polylactic acid (PLA), polyvinyl chloride (PVC), and polyhydroxybutyrate (B1163853) (PHB).[2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound and its close analog, triisobutyl citrate (TBC), as plasticizers. The data for TBC is presented here as a close proxy for the performance of this compound due to their structural similarity.

Data Presentation: Quantitative Comparison

The following tables summarize the key thermal and mechanical properties of polylactic acid (PLA) and polyhydroxybutyrate (PHB) when plasticized with 15 wt% triisobutyl citrate (TBC), a close structural analog of this compound.[2]

Table 1: Thermal Properties of PLA and PHB with Triisobutyl Citrate (15 wt%) [2]

| Property | Neat PLA | PLA + 15 wt% TBC | Neat PHB | PHB + 15 wt% TBC |

| Glass Transition Temp. (Tg) (°C) | ~60 | ~45 | ~2 | ~-5 |

| Melting Temp. (Tm) (°C) | ~175 | ~170 | ~175 | ~172 |

| Crystallinity (Xc) (%) | ~10 | Increased | ~60 | Slightly Decreased |

Table 2: Mechanical Properties of PLA and PHB with Triisobutyl Citrate (15 wt%) [2]

| Property | Neat PLA | PLA + 15 wt% TBC | Neat PHB | PHB + 15 wt% TBC |

| Tensile Strength (MPa) | ~60 | ~35 | ~40 | ~25 |

| Young's Modulus (GPa) | ~3.5 | ~1.5 | ~3.0 | ~1.2 |

| Elongation at Break (%) | ~5 | ~150 | ~8 | ~100 |

Experimental Protocols

Sample Preparation: Melt Blending and Compression Molding

This protocol describes the preparation of plasticized polymer specimens using a common industrial method.

Materials and Equipment:

-

Polymer resin (e.g., PLA, PHB), dried

-

This compound

-

Internal mixer or twin-screw extruder

-

Compression molder

-

Standard specimen molds (e.g., for tensile testing)

Protocol:

-

Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

-

Melt Blending:

-

Pre-heat the internal mixer or extruder to a temperature above the polymer's melting point (e.g., 170-190°C for PLA).[4]

-

Add the dried polymer and the desired weight percentage of this compound to the mixer.

-

Melt blend the components until a homogeneous mixture is achieved.

-

-

Compression Molding:

-

Place the molten blend into a pre-heated mold.

-

Apply pressure to form a sheet or specimen of the desired thickness.

-

Cool the mold under pressure to solidify the plasticized polymer.

-

-

Specimen Preparation:

-

Cut or machine the molded sheets into standard test specimens (e.g., dumbbell shape for tensile testing) according to ASTM standards.[5]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Plasticized polymer samples (5-10 mg)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the plasticized polymer sample into an aluminum DSC pan.

-

Seal the pan with a lid using a crimper.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min).[4]

-

Hold the sample at this temperature for a few minutes to erase its thermal history.

-

Cool the sample at a controlled rate.

-

Perform a second heating scan at the same rate to determine the thermal properties.

-

-

Data Analysis:

-

Determine the Tg from the step change in the heat flow curve.

-

Determine the Tm from the peak of the melting endotherm.

-

Calculate the degree of crystallinity (Xc) from the enthalpy of melting.

-

Mechanical Analysis: Tensile Testing

This protocol details the measurement of key mechanical properties.

Materials and Equipment:

-

Universal testing machine with an extensometer

-

Dumbbell-shaped plasticized polymer specimens (prepared as per Protocol 1)

Protocol:

-

Specimen Mounting:

-

Mount the dumbbell-shaped specimen into the grips of the universal testing machine.

-

-

Tensile Test:

-

Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures, in accordance with ASTM D638.[4]

-

-

Data Acquisition:

-

Record the load and displacement data throughout the test.

-

-

Data Analysis:

-

Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

-

Mechanical Analysis: Dynamic Mechanical Analysis (DMA)

This protocol is for studying the viscoelastic properties of the plasticized polymer.

Materials and Equipment:

-

Dynamic Mechanical Analyzer (DMA)

-

Rectangular plasticized polymer specimens

Protocol:

-

Specimen Mounting:

-

Mount a rectangular specimen into the DMA clamps.

-

-

DMA Analysis:

-

Apply a small, oscillating strain to the sample at a set frequency.

-

Ramp the temperature over a desired range that includes the glass transition region.

-

-

Data Acquisition:

-

Measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.

-

-

Data Analysis:

-

The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).[4]

-

Visualizations

Caption: Experimental workflow for evaluating this compound as a polymer plasticizer.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound as a plasticizer is physical, not involving complex signaling pathways. The plasticizer molecules intersperse themselves between polymer chains, increasing the free volume and allowing the chains to move more easily past one another. This increased mobility is what leads to a reduction in the glass transition temperature and an increase in flexibility.

Caption: Mechanism of action for this compound as a plasticizer in polymers.

References

Application Notes and Protocols: Triisopropyl Citrate in Pharmaceutical Formulations and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction